
3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid is a derivative of picolinic acid, which is a pyridine compound with a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid typically involves the chlorination of 6-methoxy-5-(methoxycarbonyl)picolinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification reactions to form esters or undergo hydrolysis to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- Esterified products or hydrolyzed carboxylic acids .
Applications De Recherche Scientifique
3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to its bioactive effects .
Comparaison Avec Des Composés Similaires
6-Methoxy-5-(methoxycarbonyl)picolinic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-6-methoxypyridazine: Similar in structure but with a different nitrogen arrangement, leading to distinct chemical properties.
Picolinic acid: The parent compound with a simpler structure, used in various chemical and biological applications.
Uniqueness: 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid is unique due to the presence of both chlorine and methoxycarbonyl groups, which confer specific reactivity and potential bioactivity. Its structure allows for diverse chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C9H8ClNO5 |
|---|---|
Poids moléculaire |
245.61 g/mol |
Nom IUPAC |
3-chloro-6-methoxy-5-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO5/c1-15-7-4(9(14)16-2)3-5(10)6(11-7)8(12)13/h3H,1-2H3,(H,12,13) |
Clé InChI |
DAXCXPJNPQDTAQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1C(=O)OC)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)

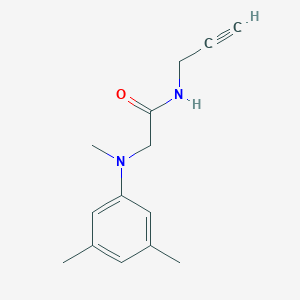
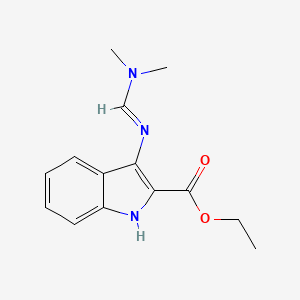
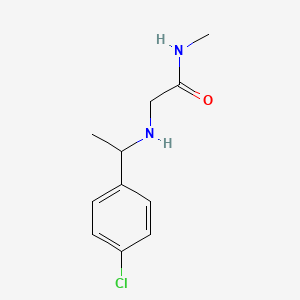

![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)

![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
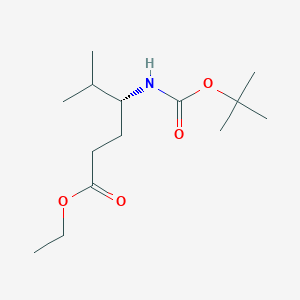
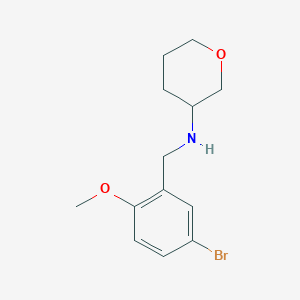
![2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol](/img/structure/B14906854.png)
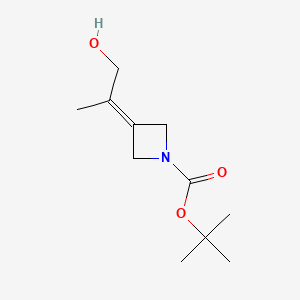
![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
